
(S)-2,3,4,5-tetrahydropyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-1-piperideine-6-carboxylic acid is the (S)-enantiomer of 1-piperideine-6-carboxylic acid. It is a conjugate acid of a (S)-1-piperideine-6-carboxylate.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Transformations
- Synthesis of Tetrahydropyridines : Tetrahydropyridine derivatives, including those related to (S)-2,3,4,5-tetrahydropyridine-2-carboxylic acid, are synthesized using various methods such as phosphine-catalyzed ring-forming reactions and intramolecular 1,6-conjugate addition processes. These methods provide access to a range of structurally diverse tetrahydropyridines with potential biological activities (Kim, Kim, Moon, & Kim, 2016).
- Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : Another approach involves palladium-catalyzed oxidative carbonylation conditions to yield derivatives like tetrahydrofuran and tetrahydropyridinedione, indicating the versatility in the synthesis of complex molecules from simple precursors (Bacchi et al., 2005).
Structural and Mechanistic Studies
- X-Ray Diffraction Studies : X-ray diffraction studies of compounds like (2S,6R) Ethyl 1,2,6-triphenyl-4-(phenylamino)-1,2,5,6-tetrahydropyridine-3-carboxylate provide insights into the structural characteristics of tetrahydropyridine derivatives. This knowledge is essential for understanding their potential applications and interactions (Sambyal et al., 2011).
Biological and Catalytic Applications
- Antimicrobial Activities : Some tetrahydropyridine derivatives exhibit significant antimicrobial activities, highlighting their potential as therapeutic agents. This is particularly true for derivatives with specific structural features, as seen in the study of antimicrobial activities, DNA interactions, and spectroscopic characterizations of pyridine-2-carboxylic acid derivatives (Tamer et al., 2018).
- Electrocarboxylation and Antioxidant Activities : Electrocarboxylation methods have been used to synthesize novel acid derivatives of 1,4-dihydropyridines, which are then studied for their antioxidant activities. This process not only demonstrates the chemical versatility of these compounds but also their potential in addressing oxidative stress-related conditions (Malhi et al., 2022).
Advanced Material Science
- Metal-Organic Frameworks (MOFs) : Tetrahydropyridine derivatives and related compounds are utilized in the construction of advanced materials such as metal-organic frameworks (MOFs). These materials have various applications, including gas adsorption and catalysis, due to their unique structural and electronic properties (Qiu et al., 2020).
Eigenschaften
CAS-Nummer |
73980-78-6 |
|---|---|
Molekularformel |
C6H9NO2 |
Molekulargewicht |
127.14 g/mol |
IUPAC-Name |
(2S)-2,3,4,5-tetrahydropyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c8-6(9)5-3-1-2-4-7-5/h4-5H,1-3H2,(H,8,9)/t5-/m0/s1 |
InChI-Schlüssel |
CSDPVAKVEWETFG-YFKPBYRVSA-N |
Isomerische SMILES |
C1CC=N[C@@H](C1)C(=O)O |
SMILES |
C1CC=NC(C1)C(=O)O |
Kanonische SMILES |
C1CC=NC(C1)C(=O)O |
Andere CAS-Nummern |
73980-78-6 |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




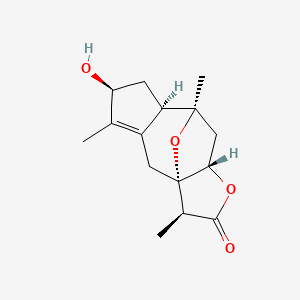
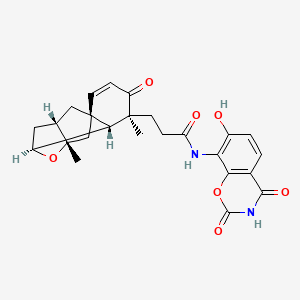

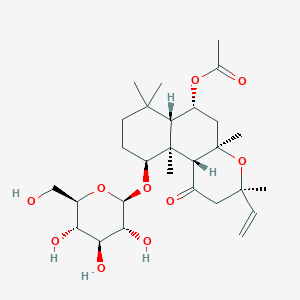
![(7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(2-methyl-6-oxido-5-oxo-1,2,4-triazin-3-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1264165.png)

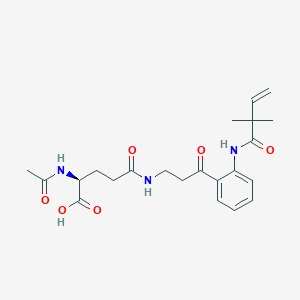
![2-O-palmitoyl-3-O-[(2E,4S,6S)-2,4,6-trimethyltetracos-2-enoyl]-2'-O-sulfo-alpha,alpha-trehalose](/img/structure/B1264172.png)
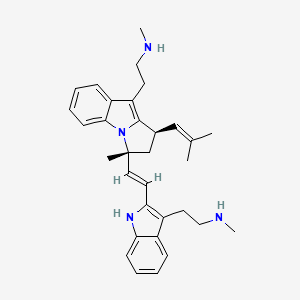
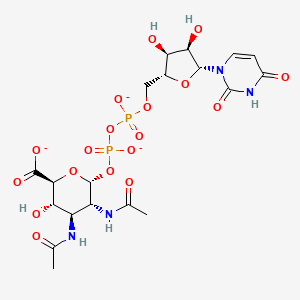
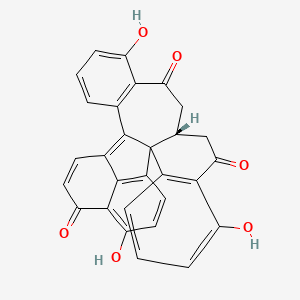
![(Z)-4-[3-(benzylamino)phenyl]-2-hydroxy-4-oxo-but-2-enoic acid](/img/structure/B1264178.png)
